1-chloro-3-isocyanato-3-methylbutane
Description
1-Chloro-3-isocyanato-3-methylbutane (C₆H₁₀ClNO) is a halogenated aliphatic compound featuring both chloro and isocyanate functional groups. Its molecular structure, represented by the SMILES string CC(C)(CCCl)N=C=O, includes a branched carbon chain with a chlorine atom at position 1 and an isocyanate group (-N=C=O) at position 3 . The compound’s predicted collision cross-section (CCS) values range from 129.2 to 140.2 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺), as determined via computational methods .
Properties
CAS No. |
2648994-52-7 |
|---|---|
Molecular Formula |
C6H10ClNO |
Molecular Weight |
147.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-3-isocyanato-3-methylbutane can be synthesized through several methods. One common method involves the reaction of 3-chloro-3-methyl-1-butanol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:
3-chloro-3-methyl-1-butanol+phosgene→this compound+HCl+CO2
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-chloro-3-isocyanato-3-methylbutane undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines and alcohols, to form ureas and urethanes, respectively.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Addition reactions: Amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used, often in the presence of a catalyst or under heat to facilitate the reaction.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and other substituted derivatives.
Addition reactions: Products include ureas and urethanes, which are valuable intermediates in polymer chemistry and pharmaceuticals.
Scientific Research Applications
1-chloro-3-isocyanato-3-methylbutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of isocyanate-containing compounds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through isocyanate chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 1-chloro-3-isocyanato-3-methylbutane primarily involves its reactive isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, through addition reactions. The resulting products, such as ureas and urethanes, have diverse applications in materials science and pharmaceuticals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Molecular Structure
The table below compares 1-chloro-3-isocyanato-3-methylbutane with four analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | C₆H₁₀ClNO | 147.60 | Chloro (-Cl), isocyanate (-N=C=O) | Branched chain with dual functionality |
| 1-Chloro-3-methylbutane | C₅H₉Cl | 104.58 | Chloro (-Cl) | Linear chain with terminal chlorine |
| 1-Isothiocyanato-3-methylbutane | C₆H₁₁NS | 129.22 | Isothiocyanate (-N=C=S) | Sulfur-containing analog of isocyanate |
| 1-Chloro-3-methylcyclobutane | C₅H₉Cl | 104.58 | Chloro (-Cl) | Cyclobutane ring with methyl and Cl |
| 1-Iodo-3-methylbutane | C₅H₁₁I | 198.05 | Iodo (-I) | Halogen substitution (Cl → I) |
Physical and Chemical Properties
- Boiling Points: Only 1-chloro-3-methylbutane has experimentally reported data (100°C ).
- Reactivity :
- The isocyanate group in the target compound is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling urethane or urea formation . In contrast, 1-chloro-3-methylbutane undergoes SN2 substitutions or eliminations due to its terminal -Cl group .
- 1-Isothiocyanato-3-methylbutane exhibits similar reactivity but with reduced electrophilicity compared to isocyanates due to sulfur’s lower electronegativity .
- 1-Iodo-3-methylbutane has a weaker C-I bond (vs. C-Cl), making it more reactive in halogen-exchange reactions .
- 1-Chloro-3-methylcyclobutane ’s ring strain increases susceptibility to ring-opening reactions, unlike the acyclic target compound .
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